molecular formula C8H12N6OS2 B12470384 5,5'-(Oxydiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine)

5,5'-(Oxydiethane-2,1-diyl)bis(1,3,4-thiadiazol-2-amine)

Cat. No.: B12470384
M. Wt: 272.4 g/mol
InChI Key: SXZMSRUCYDWLHW-UHFFFAOYSA-N
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Description

5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole ring.

    Introduction of the ethoxyethyl group: The thiadiazole ring is then reacted with 2-chloroethanol in the presence of a base to introduce the ethoxyethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino groups to corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like urease by binding to their active sites, thereby preventing the conversion of substrates to products. This inhibition can lead to a decrease in the survival and proliferation of certain bacteria, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ETHOXY]ETHYL}-1,3,4-THIADIAZOL-2-AMINE is unique due to the presence of the ethoxyethyl group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C8H12N6OS2

Molecular Weight

272.4 g/mol

IUPAC Name

5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethoxy]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H12N6OS2/c9-7-13-11-5(16-7)1-3-15-4-2-6-12-14-8(10)17-6/h1-4H2,(H2,9,13)(H2,10,14)

InChI Key

SXZMSRUCYDWLHW-UHFFFAOYSA-N

Canonical SMILES

C(COCCC1=NN=C(S1)N)C2=NN=C(S2)N

Origin of Product

United States

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